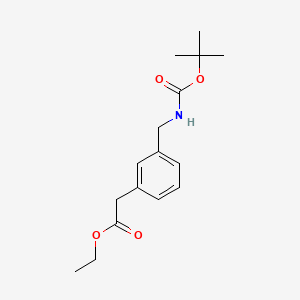

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate is a chemical compound with the molecular formula C16H23NO4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a phenyl ring substituted with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group, and an ethyl ester group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate typically involves the following steps:

Protection of the Amino Group: The amino group on the phenyl ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Ester: The protected amine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes using larger reaction vessels, automated systems for reagent addition, and purification techniques like crystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration of the phenyl ring.

Major Products

Hydrolysis: Produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid.

Deprotection: Yields 2-(3-aminomethyl)phenyl)acetate.

Substitution: Depending on the reagent, products like brominated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mécanisme D'action

The mechanism of action of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with biological targets such as enzymes or receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can be compared with similar compounds like:

Ethyl 2-(3-aminomethyl)phenyl)acetate: Lacks the Boc protecting group, making it more reactive.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

Ethyl 2-(4-(n-boc-aminomethyl)phenyl)acetate: The position of the aminomethyl group on the phenyl ring is different, which can influence its chemical properties and biological activity.

This compound is unique due to its specific substitution pattern and protecting group, which provide a balance of stability and reactivity suitable for various synthetic applications.

Activité Biologique

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl moiety, allows for diverse biological applications, particularly in drug development and enzyme inhibition.

This compound can undergo various chemical transformations, including hydrolysis and deprotection, leading to the formation of biologically active derivatives. The hydrolysis of the ester group produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid, while deprotection yields 2-(3-aminomethyl)phenyl acetate, which can interact with biological targets like enzymes and receptors.

The mechanism of action often involves the release of the active amine in vivo, allowing it to modulate the activity of specific biological pathways. This property positions the compound as a potential prodrug in therapeutic applications.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives synthesized from this compound have shown promising results against several cancer cell lines. A comparative analysis revealed that compounds derived from this compound exhibited IC50 values lower than those of established anticancer drugs, indicating enhanced potency .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 1.95 | |

| Derivative A | HCT116 (colon cancer) | 0.67 | |

| Derivative B | PC-3 (prostate cancer) | 0.80 |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Studies indicate that certain derivatives can inhibit key enzymes involved in cancer progression, such as alkaline phosphatase and others associated with tumor growth . The binding affinity and inhibition kinetics suggest that these compounds could serve as leads for developing new therapeutic agents.

Case Studies

- Study on MCF7 Cell Line : A study reported that this compound and its derivatives showed significant cytotoxicity against the MCF7 breast cancer cell line with IC50 values ranging from 1.95 µM to higher concentrations depending on structural modifications .

- Enzyme Inhibition Assay : Another investigation focused on the inhibition of alkaline phosphatase by derivatives of this compound. The most potent derivative exhibited an IC50 value significantly lower than traditional inhibitors, demonstrating its potential for further development in enzyme-targeted therapies .

Propriétés

IUPAC Name |

ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWJDEHLIUAPCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.